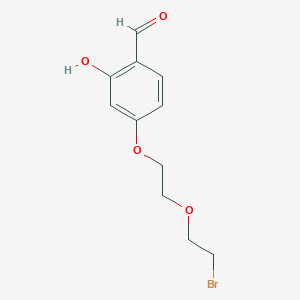

4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde

Description

Properties

IUPAC Name |

4-[2-(2-bromoethoxy)ethoxy]-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c12-3-4-15-5-6-16-10-2-1-9(8-13)11(14)7-10/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTANJDJFBDHOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCOCCBr)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins with 2,4-dihydroxybenzaldehyde, which contains two hydroxyl groups positioned ortho and para to the aldehyde function. The key step is the selective alkylation of the phenolic hydroxyl groups with 1,2-dibromoethane or related haloalkyl reagents to introduce the bromoethoxyethoxy chain. The reaction conditions are optimized to achieve mono- or di-etherification depending on the desired substitution pattern.

Stepwise Synthetic Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2,4-Dihydroxybenzaldehyde + 1,2-dibromoethane, base (e.g., K2CO3), reflux in acetone or DMF | Etherification of hydroxyl groups with bromoethane moiety | Formation of mono- or di-bromoethoxy ethers |

| 2 | Purification by column chromatography or recrystallization | Isolation of the desired product | Pure 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde |

| 3 | Optional: Protection/deprotection steps if regioselectivity needed | Control over which hydroxyl group is alkylated | Selective substitution on phenolic hydroxyls |

Reaction Conditions and Optimization

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred to facilitate nucleophilic substitution.

- Base : Potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the phenol and enhance nucleophilicity.

- Temperature : Reflux conditions (approximately 60–80 °C) are commonly employed to drive the etherification reaction to completion.

- Molar Ratios : Using an excess of 1,2-dibromoethane favors complete alkylation, while stoichiometric control allows for selective mono-substitution.

Representative Synthetic Scheme

2,4-Dihydroxybenzaldehyde + 2 equiv. 1,2-dibromoethane

+ K2CO3, reflux in acetone → 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde

This reaction proceeds via nucleophilic substitution where the phenolate ion attacks the electrophilic carbon of the bromoethane, forming the ether linkage and retaining the bromine atom at the terminal position for further functionalization.

Research Findings and Analytical Data

Yield and Purity

- Reported yields for the etherification step range from 70% to 85%, depending on reaction time and purification method.

- Purity is typically confirmed by NMR spectroscopy and mass spectrometry, showing characteristic signals for the aldehyde proton (~10 ppm in ^1H NMR) and the bromoethoxy protons.

Characterization

| Technique | Observations |

|---|---|

| ^1H NMR | Aldehyde proton at ~10 ppm; aromatic protons between 6.5–7.5 ppm; methylene protons of ethoxy chain at 3.5–4.2 ppm |

| ^13C NMR | Signals for aldehyde carbon (~190 ppm), aromatic carbons, and ether carbons (~60–70 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 289.1 (M+), consistent with C11H13BrO4 |

| IR Spectroscopy | Strong absorption at ~1700 cm^-1 (C=O stretch), broad O-H stretch around 3400 cm^-1 |

Comparative Analysis of Preparation Methods

| Preparation Aspect | Method Using 1,2-Dibromoethane Alkylation | Alternative Methods (Hypothetical/Reported) |

|---|---|---|

| Starting Material | 2,4-Dihydroxybenzaldehyde | Other hydroxybenzaldehydes or protected phenols |

| Alkylating Agent | 1,2-Dibromoethane | 2-Bromoethyl tosylate or mesylate (less common) |

| Reaction Conditions | Reflux in acetone or DMF with K2CO3 | Microwave-assisted synthesis or phase transfer catalysis (less reported) |

| Selectivity | Moderate to high, depending on stoichiometry and protection | Potential for regioselectivity with protecting groups |

| Yield | 70–85% | Variable, often lower without optimized conditions |

| Scalability | Good, suitable for gram-scale synthesis | Less documented |

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride or potassium hydride as bases, and various nucleophiles.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted ethers or thioethers.

Oxidation: 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzoic acid.

Reduction: 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzyl alcohol.

Scientific Research Applications

Synthesis of Nonlinear Optical Materials

4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde can be modified to create nonlinear optical materials. These materials are essential in the development of advanced photonic devices, such as frequency converters and optical switches. The ability to tailor the compound's properties through chemical modifications enhances its utility in this field.

Medicinal Chemistry

The compound serves as a precursor for synthesizing biologically active molecules. Aldehydes like 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde are known to undergo various reactions that can lead to the formation of complex structures with potential therapeutic properties. Research indicates that derivatives of similar compounds have shown promising biological activities, including antimicrobial and anticancer effects.

While specific biological activity data for 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde is limited, related compounds have demonstrated significant interactions with biological systems. For instance, studies on similar phenolic compounds suggest potential mechanisms of action involving apoptosis induction in cancer cells and inhibition of bacterial growth.

Data Tables

Several studies have evaluated the biological activity and synthetic applications of compounds structurally related to 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde:

- Antimicrobial Properties : Research indicates that derivatives with similar functional groups can inhibit the growth of bacterial strains such as Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

- Anticancer Activity : Investigations into related compounds have shown their ability to induce apoptosis in cancer cell lines. The structural characteristics of these compounds allow them to interact with specific molecular targets involved in cell survival and proliferation pathways.

Mechanism of Action

The mechanism of action of 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The bromoethoxyethoxy chain can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactions enable the compound to modify other molecules and exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Reactivity and Functional Group Impact

- Bromoethoxy vs. Methoxy Groups : The bromine in 4-(2-(2-bromoethoxy)ethoxy)-2-hydroxybenzaldehyde facilitates nucleophilic substitution (e.g., with trimethylamine for optical materials), whereas methoxy groups in analogues like 4-hydroxy-3-methoxybenzaldehyde enhance electron-donating effects, stabilizing free radicals.

- Aldehyde Positioning: The ortho-hydroxy para-bromoethoxy substitution in the target compound enables regioselective Knoevenagel reactions (e.g., forming cinnamoyl anthranilates), unlike symmetric dialdehydes (e.g., 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde), which favor [2+2] macrocycle formation.

- Amino vs.

Biological Activity

4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.1 g/mol. This compound features a hydroxyl group on the benzene ring and a bromo-substituted ethoxy chain, suggesting potential biological activities due to its structural characteristics.

Chemical Structure and Properties

The presence of the hydroxyl (-OH) and bromo (Br) groups in the compound enhances its polarity, allowing for hydrogen bonding interactions. The aldehyde functional group can also participate in various chemical reactions, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C11H13BrO4 |

| Molecular Weight | 289.1 g/mol |

| Functional Groups | Hydroxyl, Aldehyde, Ether |

| Solubility | Polar solvents |

Anticancer Properties

Recent studies have indicated that compounds similar to 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde exhibit significant anticancer activities. For instance, derivatives with similar functional groups have shown efficacy against various cancer cell lines, including gastric cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

- Case Study : A related compound demonstrated significant growth inhibition in gastric cancer cells while showing lesser effects on normal gastric epithelial cells (GES-1) through MTT assays, indicating selective cytotoxicity towards cancerous cells .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, which are being explored in the context of neurodegenerative diseases such as Alzheimer's. Research into aminoethyl-substituted chalcones has highlighted their ability to interact with multiple targets involved in neurodegeneration, suggesting that similar compounds could offer therapeutic benefits .

- Mechanism : The interaction of the hydroxyl group with neurotransmitter receptors may play a role in modulating neuronal activity and protecting against oxidative stress.

Pharmacological Applications

Given its structural characteristics, 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde may serve as a precursor for developing new pharmacological agents targeting various diseases:

- Antioxidant Activity : Compounds with hydroxyl groups are known for their antioxidant properties, which can mitigate oxidative stress in cells.

- Potential Drug Development : The unique structure allows for modifications that could enhance bioavailability and specificity towards biological targets.

Research Findings

A summary of research findings related to this compound includes:

Q & A

Q. What are the optimal synthetic conditions for preparing 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde?

The compound is synthesized via nucleophilic substitution using 2,4-dihydroxybenzaldehyde and 1,2-dibromopropane in dry acetone with anhydrous potassium carbonate. Refluxing at 150 hours yields a 71.4% product after recrystallization in ethanol . Key variables include solvent polarity (acetone), reaction time, and base selection (K₂CO₃). Purity is confirmed via melting point analysis and NMR.

Q. How is the crystal structure of this compound characterized, and what structural features are critical?

Single-crystal X-ray diffraction reveals a monoclinic P2₁/n space group with bond lengths (C1–Br1 = 1.951 Å, C7–O2 = 1.224 Å) and angles (O2–C7–C6 = 124.6°). Intramolecular hydrogen bonding (O3–H3⋯O2, 2.611 Å) stabilizes the structure. These parameters are validated against analogous derivatives (e.g., 4-hydroxy-3-methoxybenzaldehyde) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Limited toxicological data necessitate strict precautions:

- Eye/Skin Exposure : Flush with water for 15 minutes; consult a physician.

- Ingestion : Rinse mouth (if conscious) and seek medical aid.

- Storage : Keep in dry, cool conditions; avoid incompatible reagents .

Advanced Research Questions

Q. How do hydrogen bonding differences between this compound and its analogues influence physicochemical properties?

While 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde exhibits one intramolecular H-bond (O3–H3⋯O2), its structural analogue 4-hydroxy-3-methoxybenzaldehyde forms multiple intermolecular H-bonds (e.g., O11A–H11A⋯O41C, 2.6839 Å). Fewer H-bonds in the target compound may reduce crystal packing efficiency, affecting solubility and thermal stability .

Q. What methodologies enable efficient substitution reactions of this compound for nonlinear optical material synthesis?

The bromoethoxy group undergoes substitution with trimethylamine, followed by Schiff-base condensation and metal complexation. Reaction progress is monitored via LCMS and NMR. Post-reaction characterization includes XRD for structural validation and UV-Vis spectroscopy to assess optical nonlinearity .

Q. How can computational modeling predict reactivity in condensation reactions with Schiff-base ligands?

Density Functional Theory (DFT) simulations analyze electron density distribution, focusing on the aldehyde group’s electrophilicity and the bromoethoxy moiety’s leaving-group potential. Molecular docking studies predict binding affinities with metal cations (e.g., Zn²⁺, Cu²⁺) to optimize coordination geometry .

Q. What role does the bromoethoxy group play in multi-step syntheses of complex organic molecules?

In patents, this compound serves as an intermediate in spirocyclic carboxamide synthesis. The bromine atom facilitates nucleophilic displacement (e.g., with methylamine), while the ethoxy linker enhances solubility in polar aprotic solvents (e.g., 1,3-dimethyl-2-imidazolidinone). Reaction optimization involves temperature control (80°C) and catalytic tetrabutylammonium iodide .

Q. How can contradictory spectroscopic data for derivatives be resolved experimentally?

Discrepancies in reported LCMS or NMR peaks require cross-validation via high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC). For example, conflicting π–π stacking observations in XRD data may arise from crystallization solvent effects, necessitating solvent screening (e.g., ethanol vs. DMF) .

Methodological Guidelines

- Synthetic Optimization : Use Dean-Stark traps to remove water in condensation reactions.

- Crystallography : Employ SADABS for absorption corrections and SHELXL for refinement .

- Safety Assessments : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.